Siponimod
Overview
Description
Siponimod is a complex organic compound known for its unique structural properties and potential applications in various fields, including pharmaceuticals and chemical research. This compound features a combination of azetidine and carboxylic acid functional groups, along with a trifluoromethyl group, which contributes to its distinct chemical behavior.
Preparation Methods
The synthesis of Siponimod involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One of the known methods includes the following steps :
Formation of the intermediate: The initial step involves the reaction of 4-cyclohexyl-3-trifluoromethyl-benzyl alcohol with an appropriate reagent to form the benzyloxyimino intermediate.
Ethylation: The intermediate is then subjected to ethylation using ethylating agents under controlled conditions to introduce the ethyl group.
Azetidine ring formation: The azetidine ring is formed through a cyclization reaction involving the intermediate and suitable cyclizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Siponimod undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler components.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Siponimod has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural properties and biological activity.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and pathways.
Biological Studies: The compound is used in biological research to explore its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of new materials and chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Siponimod involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Siponimod can be compared with similar compounds based on its structural features and chemical behavior. Similar compounds include:
Azetidine derivatives: Compounds with azetidine rings and various substituents, which may exhibit similar reactivity and applications.
Carboxylic acid derivatives: Compounds with carboxylic acid functional groups, which can undergo similar chemical reactions and have comparable biological activity.
Trifluoromethyl compounds:
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Siponimod (BAF312) is a selective sphingosine 1-phosphate receptor (S1PR) modulator primarily used in the treatment of secondary progressive multiple sclerosis (SPMS). Its biological activity is characterized by its ability to modulate immune responses and promote neuroprotection within the central nervous system (CNS). This article reviews the mechanisms of action, pharmacokinetics, and preclinical and clinical findings regarding this compound's biological activity.
S1P Receptor Modulation
This compound selectively binds to S1PR subtypes 1 and 5, acting as a functional antagonist. This binding leads to:
- Receptor Internalization : Induces internalization and degradation of S1PR1 in T and B cells, preventing lymphocyte egress from lymphoid tissues into the CNS .
- Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-17 by astrocytes and microglia .
- Neuroprotective Actions : Promotes oligodendrocyte survival and remyelination, as evidenced by preclinical studies showing reduced demyelination in models of multiple sclerosis .
Pharmacokinetics
This compound exhibits a half-life of approximately 30 hours, with peak plasma concentrations reached within 4-6 hours post-administration. The drug is metabolized primarily through the CYP2C9 pathway, where genetic variations can influence its pharmacokinetics significantly. For instance, individuals with certain CYP2C9 polymorphisms may require dose adjustments due to altered metabolism rates .
Efficacy in Animal Models
Preclinical studies have demonstrated this compound's effectiveness in various models of multiple sclerosis:
- Experimental Autoimmune Encephalomyelitis (EAE) : In rodent models, this compound significantly suppressed disease progression and reduced microglial activation. It also improved GABAergic transmission and reduced astrogliosis .
- Transgenic Tadpole Model : this compound facilitated effective remyelination of the optic nerve, highlighting its potential for CNS repair mechanisms mediated via S1PR5 .
Summary of Findings
Study Type | Model | Key Findings |
---|---|---|
EAE | Rodent | Complete suppression of EAE; reduced microglial activity; neuroprotective effects |
Tadpole | Transgenic | Effective remyelination of optic nerve; mediated by S1PR5 |
Clinical Studies and Efficacy
This compound has been evaluated in several clinical trials focusing on its efficacy in SPMS:
Phase 3 Trials
The pivotal phase 3 trial (EXPAND) assessed this compound's efficacy compared to placebo in patients with SPMS. Key results included:
- Reduction in Relapse Rates : this compound significantly reduced annualized relapse rates compared to placebo.
- MRI Outcomes : Patients showed a reduction in gadolinium-enhancing lesions on MRI scans, indicating decreased disease activity .
Cognitive Impact
A study evaluated the impact of this compound on cognitive function in SPMS patients, suggesting potential benefits in cognitive preservation alongside physical disability improvements .
Properties
IUPAC Name |
1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.